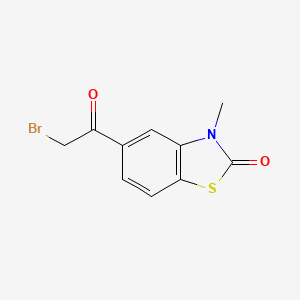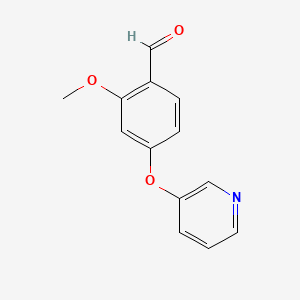![molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
4-[amino(phenyl)methyl]oxan-4-ol
Descripción general
Descripción
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a tetrahydropyran ring, an amino group, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[amino(phenyl)methyl]oxan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol reacts with benzaldehyde in the presence of an acid catalyst like montmorillonite K10 . The reaction conditions typically include a temperature of 70°C, a specific ratio of aldehyde to isoprenol, and the use of solvents such as toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as schizophrenia.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[amino(phenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mTOR kinase, affecting cellular signaling pathways related to growth and proliferation . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with similar structural features but lacking the phenylmethyl group.
Tetrahydro-2H-pyran-4-amine: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the phenylmethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-[amino(phenyl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2 |
Clave InChI |
HTBWYNUHIPFGDA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C(C2=CC=CC=C2)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B8613969.png)


![1-Phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8614003.png)





![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
![3-Oxa-1-azaspiro[4.5]decane](/img/structure/B8614037.png)
![Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate](/img/structure/B8614044.png)
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8614056.png)

